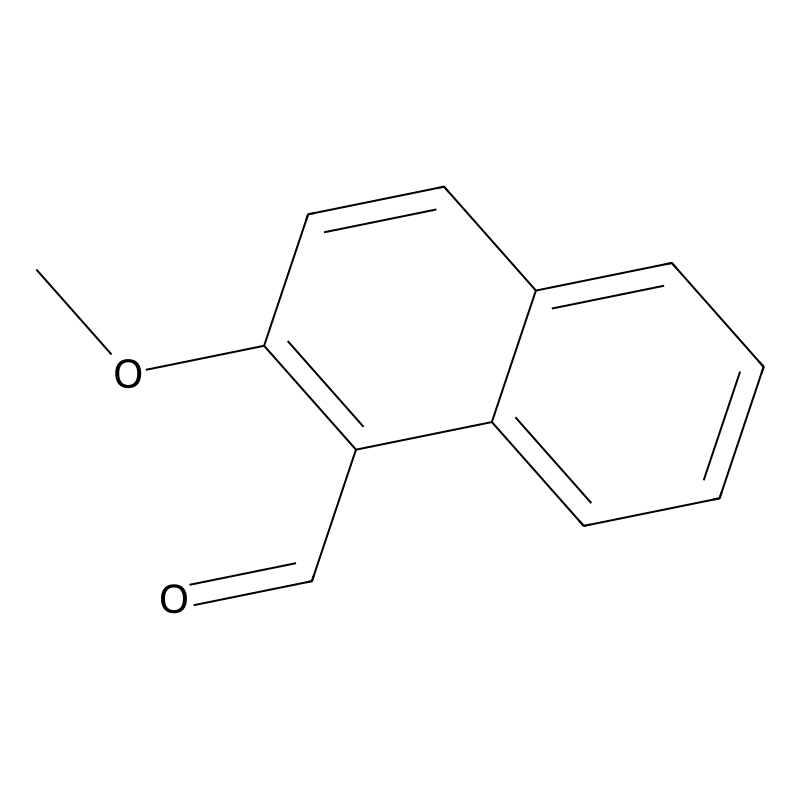

2-Methoxy-1-naphthaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Plant Hormone Research

Studies have investigated 2-MN's potential role in plant hormone signaling, particularly as a strigolactone inhibitor. Strigolactones are a class of plant hormones involved in various processes, including communication with symbiotic fungi and germination stimulation in parasitic plants. Research suggests that 2-MN, due to its structural similarity to the auxin 1-naphthaleneacetic acid (NAA), may affect strigolactone signaling pathways. This has been observed in rice, where 2-MN treatment resulted in altered tillering patterns, a process influenced by strigolactones [1].

Source

Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor:

2-Methoxy-1-naphthaldehyde is an aromatic compound characterized by the presence of a methoxy group and an aldehyde functional group attached to the naphthalene ring. Its chemical formula is with a molecular weight of 186.21 g/mol. This compound is recognized for its role in various

- Acylation: It can undergo acylation reactions, yielding various acetylated derivatives depending on the catalyst and reaction conditions. For instance, acylation with acetic anhydride can lead to ortho or para substituted products .

- Condensation Reactions: It serves as a building block for synthesizing heterocycles and other complex organic molecules, often employing reagents like butyllithium in its reactions .

These reactions highlight its utility as an intermediate in synthetic organic chemistry.

Research has identified 2-methoxy-1-naphthaldehyde as a novel inhibitor of strigolactone signaling pathways in plants. It inhibits interactions between D14-SLR1 and D14-D53 proteins, which are crucial for strigolactone signaling. This inhibition has been shown to restore the growth of rice tillering buds that are suppressed by strigolactone, indicating potential agricultural applications .

The synthesis of 2-methoxy-1-naphthaldehyde can be achieved through several methods:

- Methoxylation of Naphthalene: Starting from naphthalene, methoxylation can be performed using methanol and a suitable acid catalyst.

- Oxidative Methods: Oxidation of 2-methoxynaphthalene can yield 2-methoxy-1-naphthaldehyde using oxidizing agents like chromic acid or potassium permanganate.

- Acylation Reactions: As mentioned earlier, acylation of 2-methoxynaphthalene with acetic anhydride under various catalytic conditions can also produce this compound .

The applications of 2-methoxy-1-naphthaldehyde span several fields:

- Agriculture: Its role as a strigolactone signaling inhibitor makes it valuable for enhancing crop growth and improving agricultural yields.

- Organic Synthesis: It serves as an important intermediate for synthesizing various heterocyclic compounds and pharmaceuticals .

- Research: It is utilized in studies related to plant biology, particularly in understanding hormonal signaling pathways.

Studies have demonstrated that 2-methoxy-1-naphthaldehyde interacts specifically with strigolactone receptors in plants. Its ability to inhibit these interactions suggests potential uses in modifying plant growth responses to environmental stresses or agricultural practices . Further research into its interactions could reveal additional biological activities or applications.

Several compounds share structural similarities with 2-methoxy-1-naphthaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Hydroxy-2-methoxybenzaldehyde | 35431-26-6 | 0.93 |

| 2-Methoxy-6-methylbenzaldehyde | 54884-55-8 | 0.93 |

| 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 421553-62-0 | 0.91 |

Uniqueness

While these compounds share similar functional groups or structures, 2-methoxy-1-naphthaldehyde's unique ability to inhibit strigolactone signaling distinguishes it from others. Its specific interactions within biological systems could lead to novel applications in agriculture and plant biology that are not shared by the other compounds listed.